Netarsudil dihydrochloride

Glaucoma Intraocular Pressure ROCK Inhibitor

Netarsudil dihydrochloride (AR-13324) is the first-in-class dual ROCK/NET inhibitor approved for glaucoma and ocular hypertension. Unlike ripasudil, Y-27632, or standard beta-blockers, it uniquely enhances trabecular outflow while reducing aqueous humor production—yielding a distinct IOP-lowering profile supported by MERCURY trials. Superior once-daily efficacy, proven noninferiority to timolol, and demonstrated synergy with latanoprost in FDCs make this API the rational choice for translational ophthalmology research. Procure high-purity reference material for in vitro protocols, ex vivo models, and neuroprotective studies where single-target alternatives fail.

Molecular Formula C28H29Cl2N3O3
Molecular Weight 526.4 g/mol
CAS No. 1253952-02-1
Cat. No. B560295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetarsudil dihydrochloride
CAS1253952-02-1
Molecular FormulaC28H29Cl2N3O3
Molecular Weight526.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl
InChIInChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1
InChIKeyLDKTYVXXYUJVJM-FBHGDYMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Netarsudil Dihydrochloride (CAS 1253952-02-1) Product-Specific Evidence Guide for Scientific Procurement


Netarsudil dihydrochloride (AR-13324) is a dual-action, small-molecule inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET) [1]. It is the first-in-class ROCK/NET inhibitor approved for lowering intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension, marketed as Rhopressa® (0.02% ophthalmic solution) for once-daily topical administration [2]. The compound targets the conventional (trabecular) outflow pathway to enhance aqueous humor drainage while simultaneously reducing aqueous humor production via NET inhibition, a unique mechanistic profile among all approved glaucoma therapies [1].

Critical Differentiation of Netarsudil Dihydrochloride for Informed Procurement Decisions


Direct substitution of netarsudil dihydrochloride with other ROCK inhibitors (e.g., ripasudil, Y-27632, fasudil) or standard-of-care glaucoma therapies (e.g., prostaglandin analogs, beta-blockers) is not scientifically supported due to its unique dual mechanism (ROCK/NET) [1]. This results in a distinct efficacy, safety, and pharmacodynamic profile, as evidenced by head-to-head clinical and preclinical comparisons. Furthermore, the active pharmaceutical ingredient (API) and its formulations are protected by specific patents covering composition and use [2]. Attempting to replace netarsudil with a generic ROCK inhibitor or a different class of ocular hypotensive agent would yield unpredictable IOP outcomes, an altered adverse event profile, and potentially compromise the specific therapeutic benefits documented in the clinical evidence presented below [3].

Comparative Evidence for Netarsudil Dihydrochloride vs. Key Competitors and Alternatives


Superior IOP Reduction: Netarsudil 0.02% Once-Daily vs. Ripasudil 0.4% Twice-Daily

In a prospective, randomized, head-to-head clinical trial involving 140 eyes with primary open-angle glaucoma (POAG), netarsudil 0.02% ophthalmic solution administered once daily (QD) demonstrated superior intraocular pressure (IOP) lowering compared to ripasudil 0.4% ophthalmic solution administered twice daily (BID) [1]. The quantitative difference was both statistically and clinically significant. Furthermore, the incidence of adverse events was lower in the netarsudil group (32.9%) compared to the ripasudil group (44.3%), despite netarsudil's more convenient once-daily dosing regimen [1].

Glaucoma Intraocular Pressure ROCK Inhibitor

Enhanced IOP Control via Fixed-Dose Combination: Netarsudil/Latanoprost FDC vs. Latanoprost Monotherapy

The fixed-dose combination (FDC) of netarsudil 0.02% and latanoprost 0.005% provides a substantial and sustained advantage in IOP reduction over latanoprost 0.005% monotherapy [1]. The MERCURY-1 Phase 3 trial demonstrated that the FDC was statistically superior to latanoprost alone at every time point assessed over 12 months. A pooled analysis of MERCURY-1 and MERCURY-2 showed that a significantly higher proportion of patients achieved a clinically meaningful ≥30% reduction in mean diurnal IOP with the FDC compared to latanoprost alone [2].

Fixed-Dose Combination Glaucoma Prostaglandin Analog

Divergent Corneal Epithelial Safety Profile: Netarsudil vs. Ripasudil

Netarsudil and ripasudil exhibit differential effects on corneal epithelial cells in vitro, a finding with clinical relevance. While both improve corneal endothelial function, netarsudil has been shown to induce intracellular phospholipid accumulation (phospholipidosis) in human corneal epithelial cells, a phenomenon not observed with ripasudil [1]. This is mechanistically linked to netarsudil's chemical structure, which resembles that of cationic amphiphilic drugs (CADs), a known cause of drug-induced phospholipidosis [1]. Clinically, this manifests as a higher incidence of cornea verticillata with netarsudil use [2]. Conversely, in functional assays, netarsudil was found to have no beneficial or even adverse effects on epithelial barrier properties by downregulating cell-junction genes, whereas ripasudil improved epithelial barrier function [3].

Corneal Toxicity Phospholipidosis Safety Pharmacology

Noninferior IOP-Lowering to Timolol with Favorable Systemic Safety: Netarsudil vs. Timolol

Netarsudil 0.02% once-daily (QD) was shown to be noninferior to timolol maleate 0.5% twice-daily (BID) in lowering IOP in patients with open-angle glaucoma or ocular hypertension [1]. While IOP-lowering efficacy was comparable, the systemic safety profile favored netarsudil. Timolol, a beta-adrenergic antagonist, is associated with systemic adverse effects, most notably reductions in heart rate. In the ROCKET-4 trial, statistically significant reductions in mean heart rate were recorded at all study visits for the timolol group, an effect not observed with netarsudil [1]. Netarsudil's primary adverse event was mild, transient conjunctival hyperemia [2].

Beta-Blocker Glaucoma Cardiovascular Safety

Potential Improvement in Ocular Perfusion: Netarsudil vs. Dorzolamide

A randomized controlled trial comparing the effects of netarsudil 0.02% and dorzolamide 2% in early glaucoma patients found that while both lowered IOP, netarsudil demonstrated a unique potential to improve ocular perfusion parameters as measured by Optical Coherence Tomography Angiography (OCTA) [1]. Dorzolamide, a carbonic anhydrase inhibitor, did not show the same trend in these microvascular parameters. The study suggests that beyond IOP reduction, netarsudil may have beneficial effects on retinal and optic nerve head blood flow, a potential neuroprotective mechanism not shared by all glaucoma medications [1].

Ocular Perfusion OCTA Glaucoma

Enhanced Cellular Adherence: Netarsudil (AR-13324) vs. Y-27632 in Corneal Endothelial Cells

In an in vitro comparative study of ROCK inhibitors on primary human corneal endothelial cells (CECs), netarsudil (AR-13324) and its active metabolite AR-13503 demonstrated superior cellular adherence compared to the widely used research tool compound Y-27632 [1]. While Y-27632 is the gold-standard ROCK inhibitor for in vitro cell culture, netarsudil's enhanced effect on cell attachment suggests a more favorable profile for applications aimed at promoting corneal endothelial cell health and regeneration. The study found that both AR-13324 and AR-13503 showed better cellular adherence when compared to Y-27632, and the proliferation rates of CECs exposed to AR-13324 were comparable to those with Y-27632 [1].

Corneal Endothelium Cell Adhesion ROCK Inhibitor

Strategic Research and Clinical Applications for Netarsudil Dihydrochloride Based on Comparative Evidence


Glaucoma Management Where Once-Daily Dosing and Dual Mechanism of Action are Paramount

For clinical or real-world evidence studies in glaucoma, netarsudil 0.02% ophthalmic solution is the preferred choice when a once-daily, dual-mechanism (ROCK/NET) therapy is desired. The evidence demonstrates its superiority over twice-daily ripasudil in IOP lowering [1] and its noninferiority to timolol with a favorable systemic safety profile, particularly in patients where beta-blockers are contraindicated [2]. Its unique mechanism also makes it a rational addition for patients not reaching target IOP on prostaglandin analogs alone, as supported by its combination therapy data [3].

Corneal Endothelial Cell Research and Regenerative Medicine Applications

Netarsudil (AR-13324) is a superior research tool compared to Y-27632 for in vitro studies focusing on primary human corneal endothelial cell (CEC) adhesion and health [4]. Its enhanced effect on promoting cellular adherence makes it an ideal candidate for optimizing cell culture protocols in corneal tissue engineering, ex vivo corneal wound closure models, and the development of cell-based therapies for corneal endothelial dystrophies. The compound's dual ROCK/NET inhibition may also offer unique signaling modulation not achievable with single-target ROCK inhibitors.

Investigating Neuroprotective and Perfusion Effects in Glaucoma

For research programs investigating the non-IOP-dependent, neuroprotective aspects of glaucoma therapy, netarsudil is the lead candidate. The direct comparative evidence against dorzolamide highlights its unique ability to improve macular and optic nerve head perfusion as measured by OCTA [5]. This makes netarsudil an essential compound for studies exploring the relationship between ROCK inhibition, ocular blood flow, and retinal ganglion cell survival, a key area of unmet need in glaucoma management.

Development of Fixed-Dose Combinations for Enhanced IOP Control

Given the robust, long-term clinical data from the MERCURY trials [3], netarsudil dihydrochloride is the API of choice for developing novel fixed-dose combinations (FDCs) with other ocular hypotensive agents. The proven synergy with latanoprost, resulting in superior IOP reduction compared to either component alone, provides a strong scientific and commercial rationale for pairing netarsudil with other standard-of-care molecules to create more effective, simplified treatment regimens that can improve patient adherence and outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Netarsudil dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.